molecular formula C28H20ClN3O4S B11560331 3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11560331
M. Wt: 530.0 g/mol
InChI Key: OJOURDZTONQGKJ-IHQYTQDJSA-N
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Description

3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes phenylformamido, thiophene, and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps. The initial step often includes the formation of the phenylformamido and thiophene groups through a series of condensation reactions. The final step involves the esterification of the phenylformamido-thiophene intermediate with 2-chlorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylformamido group can be reduced to form amines.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the phenylformamido group can yield phenylamine derivatives.

Scientific Research Applications

3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The phenylformamido and thiophene groups can form hydrogen bonds or π-π interactions with target molecules, while the chlorobenzoate group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylic acid
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to the presence of both phenylformamido and thiophene groups, which provide a combination of electronic and steric properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C28H20ClN3O4S

Molecular Weight

530.0 g/mol

IUPAC Name

[3-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C28H20ClN3O4S/c29-24-14-5-4-13-23(24)28(35)36-21-11-6-8-19(16-21)18-30-32-27(34)25(17-22-12-7-15-37-22)31-26(33)20-9-2-1-3-10-20/h1-18H,(H,31,33)(H,32,34)/b25-17+,30-18+

InChI Key

OJOURDZTONQGKJ-IHQYTQDJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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